molecular formula C8H12BNO3 B1409292 (4-Ethoxy-6-methylpyridin-3-yl)boronic acid CAS No. 1704074-04-3

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid

Cat. No.: B1409292
CAS No.: 1704074-04-3
M. Wt: 181 g/mol
InChI Key: VWIQEKCLRYHZJW-UHFFFAOYSA-N
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Description

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with ethoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of the compound (4-Ethoxy-6-methylpyridin-3-yl)boronic acid is the carbon-carbon bond formation in organic compounds. This compound is a boronic acid derivative, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .

Mode of Action

The this compound interacts with its targets through a process called transmetalation. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid this compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The this compound affects the biochemical pathway of carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key method for creating biaryl compounds . These compounds are prevalent in various fields, including medicinal chemistry, materials science, and natural product synthesis .

Result of Action

The molecular effect of the action of this compound is the formation of a new carbon-carbon bond. This bond formation results in the synthesis of biaryl compounds, which have various applications in medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a base and a palladium catalyst . The reaction conditions are generally mild and tolerant to various functional groups . Furthermore, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a building block in drug design .

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins .

Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis. The compound’s influence on cellular metabolism is also notable, as it can affect metabolic pathways by inhibiting or activating specific enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site .

Additionally, this compound can interact with transcription factors, leading to changes in gene expression. This interaction can occur through direct binding to the transcription factor or by modulating the activity of co-regulatory proteins. The compound’s ability to influence enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives . This degradation can affect the compound’s activity and its long-term effects on cellular function.

Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in cell proliferation, differentiation, and apoptosis, depending on the concentration and duration of exposure . Understanding the temporal effects of this compound is crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response.

In animal models, high doses of this compound can result in toxic or adverse effects, including organ damage and systemic toxicity . These effects highlight the importance of determining the appropriate dosage for experimental studies and potential therapeutic applications. Researchers must carefully consider the dosage effects when designing experiments and interpreting data.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

The interaction of this compound with metabolic enzymes can also affect the levels of key metabolites in cells and tissues. This can result in changes in metabolic flux, influencing cellular energy production, biosynthesis, and detoxification processes . Understanding the metabolic pathways of this compound is crucial for predicting its effects in biological systems and developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation.

The distribution of this compound within tissues can also affect its biological activity. The compound may preferentially accumulate in certain tissues, leading to localized effects on cellular function . Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression.

The localization of this compound to other organelles, such as the mitochondria or endoplasmic reticulum, can also affect its activity and function. These interactions can influence cellular processes such as energy production, protein synthesis, and stress responses . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid typically involves the reaction of 4-ethoxy-6-methylpyridine with a boron-containing reagent. One common method is the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their efficiency and ability to produce high yields of the desired product. The process typically involves the use of aryl halides and boronic esters in the presence of a palladium catalyst and a suitable base .

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Ethoxyphenylboronic acid

Comparison: (4-Ethoxy-6-methylpyridin-3-yl)boronic acid is unique due to the presence of both ethoxy and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid and its derivatives, this compound offers different steric and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(4-ethoxy-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIQEKCLRYHZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(N=C1)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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